molecular formula C7H15N5O4S-2 B11753590 1-carbamimidamido-N-cyclopentylmethanimidamide sulfate

1-carbamimidamido-N-cyclopentylmethanimidamide sulfate

Cat. No.: B11753590
M. Wt: 265.29 g/mol
InChI Key: SCQHJSFQFJTDKJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-carbamimidamido-N-cyclopentylmethanimidamide sulfate is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a methanimidamide moiety. The sulfate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-carbamimidamido-N-cyclopentylmethanimidamide sulfate typically involves the following steps:

    Formation of the Methanimidamide Moiety: This step involves the reaction of a suitable precursor with an amidine reagent under controlled conditions to form the methanimidamide group.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the methanimidamide intermediate.

    Sulfate Salt Formation: The final step involves the addition of sulfuric acid to form the sulfate salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification Steps: The crude product is purified using techniques like recrystallization, chromatography, or distillation to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

1-carbamimidamido-N-cyclopentylmethanimidamide sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, nucleophiles, electrophiles; varying solvents and temperatures.

Major Products Formed

    Oxidation: Oxides and hydroxylated derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-carbamimidamido-N-cyclopentylmethanimidamide sulfate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-carbamimidamido-N-cyclopentylmethanimidamide sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-carbamimidamido-N-dimethylmethanimidamide: Known for its antihyperglycemic properties.

    1-carbamimidamido-N-(4-methylphenyl)methanimidamide: Used in various chemical reactions and studies.

Uniqueness

1-carbamimidamido-N-cyclopentylmethanimidamide sulfate stands out due to its unique cyclopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H15N5O4S-2

Molecular Weight

265.29 g/mol

IUPAC Name

2-cyclopentyl-1-(diaminomethylidene)guanidine;sulfate

InChI

InChI=1S/C7H15N5.H2O4S/c8-6(9)12-7(10)11-5-3-1-2-4-5;1-5(2,3)4/h5H,1-4H2,(H6,8,9,10,11,12);(H2,1,2,3,4)/p-2

InChI Key

SCQHJSFQFJTDKJ-UHFFFAOYSA-L

Canonical SMILES

C1CCC(C1)N=C(N)N=C(N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.